(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone
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Overview
Description
S-17092-1 is a potent cerebral prolyl-endopeptidase (PEP) inhibitor. Its chemical structure consists of 22 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, with a molecular weight of 384.53 g/mol . This compound specifically targets PEP, an enzyme involved in the metabolic breakdown of neuropeptide neurotransmitters in the brain.
Preparation Methods
Industrial Production:: Industrial-scale production methods for S-17092-1 remain confidential due to proprietary considerations. Manufacturers likely optimize the synthesis for efficiency, yield, and purity.
Chemical Reactions Analysis
Reactivity:: S-17092-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce specific functional groups.
Substitution: Substitution reactions may involve nucleophilic or electrophilic substitution using appropriate reagents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and starting materials. Further research is needed to elucidate the exact products resulting from S-17092-1 transformations.
Scientific Research Applications
S-17092-1 has garnered interest in various scientific fields:
Neurology: Researchers study its effects on memory impairment and cognitive disorders associated with cerebral aging .
Medicine: Investigations explore its potential therapeutic applications, although clinical studies are ongoing.
Industry: While industrial applications remain undisclosed, S-17092-1’s unique properties may find use in drug development or other sectors.
Mechanism of Action
S-17092-1’s mechanism involves inhibiting PEP. By blocking PEP activity, it enhances the availability of neuropeptides, which play crucial roles in brain function and signaling pathways.
Comparison with Similar Compounds
S-17092-1 stands out due to its selective inhibition of PEP. Similar compounds may include other PEP inhibitors or neuropeptide-related molecules, but S-17092-1’s specificity sets it apart.
Properties
IUPAC Name |
(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXRIHXEQSYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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